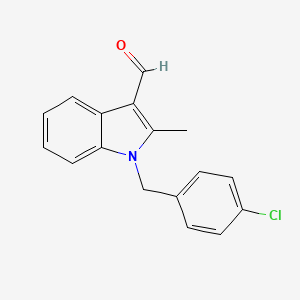

1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

CAS No.: 92407-86-8

Cat. No.: VC5149316

Molecular Formula: C17H14ClNO

Molecular Weight: 283.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92407-86-8 |

|---|---|

| Molecular Formula | C17H14ClNO |

| Molecular Weight | 283.76 |

| IUPAC Name | 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde |

| Standard InChI | InChI=1S/C17H14ClNO/c1-12-16(11-20)15-4-2-3-5-17(15)19(12)10-13-6-8-14(18)9-7-13/h2-9,11H,10H2,1H3 |

| Standard InChI Key | GDKIFZJBJKSAOH-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The IUPAC name of the compound, 1-[(4-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde, reflects its substitution pattern:

-

A 4-chlorobenzyl group at the 1-position of the indole ring.

-

A methyl group at the 2-position.

The indole core contributes to aromaticity and π-π stacking interactions, while the chlorobenzyl moiety enhances lipophilicity and potential receptor-binding affinity. The aldehyde group offers a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.

Table 1: Key Physicochemical Properties

Synthesis and Production

Synthetic Routes

The synthesis of 1-(4-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde likely follows methodologies analogous to those reported for related indole-3-carbaldehyde derivatives. A representative approach involves:

-

Alkylation of Indole Precursors:

-

Starting with 2-methylindole-3-carbaldehyde, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the indole nitrogen.

-

Subsequent reaction with 4-chlorobenzyl bromide introduces the chlorobenzyl group at the 1-position .

-

-

Purification:

Optimization and Yield

-

Reaction Conditions: Room temperature (20°C), short reaction times (20–30 minutes), and stoichiometric control (1.3 equiv. of 4-chlorobenzyl bromide) are critical to minimizing side reactions .

-

Yield: Reported yields for similar reactions range from 75% to 85%, depending on the purity of starting materials and reaction scalability .

Applications and Research Findings

Table 2: Biological Activities of Structural Analogs

| Compound | Activity | IC₅₀/MIC | Source |

|---|---|---|---|

| Oncrasin-1 | Antiproliferative (K-Ras mutants) | ≤3 μM | |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Anti-TB | 3 μM |

Material Science

The aldehyde functional group enables this compound to serve as a precursor for Schiff base ligands, which are valuable in coordinating metal ions for catalytic or photoluminescent applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume